molecular formula C8H12N2O3 B13924598 Barbituric acid, 5-T-BU- CAS No. 90197-63-0

Barbituric acid, 5-T-BU-

Cat. No.: B13924598
CAS No.: 90197-63-0
M. Wt: 184.19 g/mol
InChI Key: YPORGWCGCHDBLQ-UHFFFAOYSA-N
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Description

Barbituric acid (1,3-diazinane-2,4,6-trione) is a heterocyclic organic compound first synthesized by Adolf von Baeyer in 1862. It serves as the core structure for barbiturates, a class of compounds with significant pharmacological applications, including sedative, anticonvulsant, and anesthetic properties . The molecule’s reactivity arises from its keto-enol tautomerism and the presence of three oxygen and two nitrogen atoms, enabling coordination chemistry and supramolecular interactions . Substitutions at the 5th position (e.g., alkyl, aryl, or heteroaryl groups) modulate its biological activity and physicochemical properties . For instance, phenobarbital (5-ethyl-5-phenylbarbituric acid), one of the earliest derivatives, remains clinically relevant for epilepsy treatment .

Properties

CAS No.

90197-63-0

Molecular Formula

C8H12N2O3

Molecular Weight

184.19 g/mol

IUPAC Name

5-tert-butyl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C8H12N2O3/c1-8(2,3)4-5(11)9-7(13)10-6(4)12/h4H,1-3H3,(H2,9,10,11,12,13)

InChI Key

YPORGWCGCHDBLQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1C(=O)NC(=O)NC1=O

Origin of Product

United States

Preparation Methods

Condensation of 5-Tert-Butyl Malonic Acid or Esters with Urea

A classical and widely used approach involves the condensation of 5-tert-butyl-substituted malonic acid or its diesters with urea under mild heating conditions. This method aligns with the general pathway for 5-substituted barbituric acids:

  • Step 1: Synthesis or procurement of 5-tert-butylmalonic acid or diethyl 5-tert-butylmalonate.
  • Step 2: Condensation with urea in the presence of a base or acid catalyst, often under reflux.
  • Step 3: Isolation and purification of the crude barbituric acid derivative through crystallization or recrystallization.

This method benefits from the availability of substituted malonic esters and the relatively mild reaction conditions, minimizing side reactions such as decarboxylation or polymerization.

Use of Carbodiimide-Mediated One-Step Synthesis

An innovative approach reported by Bose (1963) involves the reaction of malonic acid derivatives with N,N′-disubstituted carbodiimides to yield barbiturates in a one-step process. This method offers several advantages:

  • High yields (over 60% reported) compared to traditional acid chloride methods.
  • Milder reaction conditions.
  • Applicability to a range of substituted malonic acids, including those with bulky substituents like tert-butyl groups.

The reaction proceeds via the activation of the malonic acid derivative by the carbodiimide, facilitating nucleophilic attack by urea or substituted ureas to form the barbituric acid ring system.

Alkylation of Mono-Substituted Barbituric Acids

Another approach involves the alkylation of mono-substituted barbituric acids at the 5-position using alkyl halides under basic conditions:

  • The mono-substituted barbituric acid (e.g., 5-monoalkylated) is dissolved in a basic aqueous or alcoholic medium.
  • The appropriate alkyl halide (e.g., tert-butyl halide) is added.
  • The mixture is stirred or mechanically shaken for an extended period at room temperature or slightly elevated temperatures.
  • The product is isolated by filtration and purified by recrystallization from suitable solvents.

This method is supported by patent literature describing the preparation of 5-alkyl-5-allyl barbituric acids and can be adapted for tert-butyl groups, considering the steric bulk and reactivity of the alkyl halide.

Representative Preparation Protocols and Data

The following table summarizes typical preparation parameters for 5-substituted barbituric acids, adapted to 5-T-BU barbituric acid synthesis based on analogous compounds:

Parameter Typical Values / Conditions Notes
Starting material 5-tert-butylmalonic acid or diethyl 5-tert-butylmalonate Commercially available or synthesized via alkylation
Condensing agent Urea Stoichiometric amounts, often slight excess
Catalyst / Base Sodium methylate, sodium hydroxide, or acid catalysts Sodium methylate in methanol or NaOH aqueous solution
Solvent Methanol, ethanol, water mixtures Reflux or controlled heating
Temperature 80–110 °C Reflux conditions for condensation
Reaction time Several hours to overnight Depending on scale and conditions
Work-up Acidification with HCl to pH 3–4, filtration, washing Crude product isolation
Purification Recrystallization from ethanol-water or ethyl acetate To obtain high purity product
Yield 70–90% Dependent on reaction scale and conditions
Product melting point ~170–180 °C (expected for 5-T-BU barbituric acid) Confirmed by DSC or melting point analysis

Example Preparation Procedure (Hypothetical Adaptation)

Step 1: Preparation of Sodium Salt Solution

  • Dissolve sodium methylate (29–31% w/w) in methanol.
  • Add a small amount of ethyl acetate to eliminate free alkali by warming to reflux (~85 °C).

Step 2: Condensation Reaction

  • Add urea and diethyl 5-tert-butylmalonate to the refluxing solution.
  • Maintain reflux with distillation to remove ethanol formed during the reaction.
  • After completion, cool the reaction mixture below 40 °C.

Step 3: Acidification and Isolation

  • Add water to dissolve the reaction mixture.
  • Acidify with hydrochloric acid to pH 3–4 to precipitate the crude 5-T-BU barbituric acid.
  • Filter and wash the crude product.

Step 4: Purification

  • Recrystallize the crude product from ethanol-water mixture.
  • Filter, dry, and collect the purified 5-T-BU barbituric acid.

Comparative Analysis of Preparation Methods

Method Advantages Disadvantages Suitability for 5-T-BU Barbituric Acid
Condensation of malonate + urea Established, mild conditions, scalable Requires pure starting malonate, possible side reactions High; straightforward for tert-butyl substitution
Carbodiimide-mediated synthesis One-step, high yield, mild conditions Carbodiimides may be costly or less available High; suitable for bulky substituents
Transition metal-catalyzed direct arylation Late-stage functionalization, mild, selective Catalyst cost, method mainly for aryl groups Potentially adaptable but less common for tert-butyl
Alkylation of mono-substituted barbituric acids Simple, uses available alkyl halides Steric hindrance may reduce yield for bulky groups Moderate; tert-butyl halides may be less reactive

Summary and Recommendations

The preparation of 5-tert-butyl barbituric acid is best approached via the condensation of 5-tert-butylmalonic acid or its esters with urea under controlled reflux conditions, followed by acidification and recrystallization. The carbodiimide-mediated one-step synthesis presents an efficient alternative with higher yields and milder conditions, suitable for industrial applications.

Transition metal-catalyzed direct functionalization methods, while promising for medicinal chemistry diversification, require further adaptation for tert-butyl substitution. Alkylation of mono-substituted barbituric acids is feasible but may face steric challenges due to the bulky tert-butyl group.

Chemical Reactions Analysis

Types of Reactions

5-(tert-butyl)pyrimidine-2,4,6(1H,3H,5H)-trione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while reduction can produce hydroxylated derivatives.

Scientific Research Applications

While "Barbituric acid, 5-T-BU-" is mentioned as a purchasable chemical, comprehensive data tables and well-documented case studies specifically focusing on its applications are not available within the provided search results. However, the search results do provide information on barbituric acid and its derivatives, which can be used to infer potential applications of "Barbituric acid, 5-T-BU-".

Barbituric Acid and its Derivatives
Barbituric acid is a chemical compound that serves as a precursor to barbiturates, a family of drugs with analgesic, anticonvulsant, sedative, and hypnotic properties . Barbituric acid derivatives have demonstrated a range of potential bioactivities, including anti-hypertensive, anti-cancer, anti-convulsant, anti-inflammatory, anti-psychotic, anti-tumor, and anti-diabetic properties . Thiobarbituric acid (TBA) analogs have been reported to exert anti-inflammatory, immunotropic, anticonvulsant, anti-hypnotic, anti-neoplastic, and antitumor activities .

General applications of barbituric acid and its derivatives:

  • Pharmaceutical Applications Barbituric acid derivatives are used as antibacterial, hypnotic, sedative, anti-microbial, and antifungal agents . They have a great demand in the pharmaceutical industry . Some alkyl or aryl-barbiturates serve as sedatives, anticonvulsants, hypnotics, and anti-hypertensives .
  • Building Blocks in Synthesis Barbituric acid has a wide range of applications in the synthesis of diverse compounds like heterocyclic, carbocyclic, and synthetic alkaloids . Barbituric acid derivatives are used as structural blocks in organic synthesis .
  • Other potential applications Barbituric acid derivatives can be used in the colorimetric or heat detection process, and as dyes or fluorogenic samples .

Specific Derivatives and their applications:

  • 5-(Phenyl-azo)thio, BA derivative has been used as an anticancer agent against MCF-7 cells . It exhibits antimicrobial properties against fungal species and also towards both Gram-positive and Gram-negative species .
  • Naphthoquinone BA-based derivatives are involved mainly in hypnotic drugs, and show some sedative activities along with antioxidant properties .
  • N,N′-Diethylthio barbituric enamine derivatives show anti-glycation properties with proteins .

Mechanism of Action

The mechanism of action of 5-(tert-butyl)pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The pathways involved may include inhibition of key metabolic enzymes or disruption of cellular processes.

Comparison with Similar Compounds

Structural and Electronic Differences

Barbituric acid derivatives differ primarily in substitutions at the 5th position and heteroatom replacements (Table 1).

Table 1: Structural and Electronic Comparison of Barbituric Acid Derivatives

Compound Substituent/Modification Key Structural Features pKa (DMSO) Stability/Reactivity Insights
Barbituric acid Parent compound Keto-enol tautomerism; high acidity 8.4 Keto form dominant (97–98% in DMSO)
Thiobarbituric acid S replaces O at C2 Increased lipophilicity; enhanced redox activity N/A Improved antioxidant properties
Phenobarbital 5-ethyl, 5-phenyl Bulky substituents reduce metabolic clearance N/A Long half-life; potent anticonvulsant
5-Arylidene derivatives Arylidene group at C5 Conjugated double bond enhances π-π stacking N/A Improved antimicrobial activity
Selenobarbituric acid Se replaces O at C2 Higher polarizability; niche applications N/A Emerging in antitumor research

Key Insights :

  • Thiobarbituric acid (TBA): Sulfur substitution enhances electronic delocalization, enabling applications in antioxidant assays and cancer therapy .
  • 5-Arylidene derivatives : The arylidene group facilitates supramolecular interactions, improving antimicrobial efficacy against bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
  • Phenobarbital: Bulky 5-phenyl and 5-ethyl groups reduce metabolic degradation, prolonging its anticonvulsant effects .
Pharmacological Activities

Table 2: Pharmacological Comparison

Compound Activity Profile Mechanism Insights References
Barbituric acid Sedative, anticonvulsant (weak) Binds GABAA receptors; modulates Cl<sup>-</sup> influx
Thiobarbituric acid Antioxidant, anticancer, antiglycation Scavenges ROS; inhibits advanced glycation end-products
Phenobarbital Anticonvulsant, sedative Enhances GABAergic neurotransmission
5-Arylidene derivatives Antimicrobial, antitumor Disrupts microbial membranes; intercalates DNA
Y-shaped derivatives PPARγ activation (antidiabetic) Binds PPARγ ligand-binding domain via H-bonding

Key Findings :

  • Thiobarbituric acid derivatives exhibit dual antioxidant and antitumor activity, with IC50 values in the nanomolar range against breast cancer cells .
  • Y-shaped barbiturates show potent PPARγ activation (IC50 = 0.2–1.8 µM), making them candidates for diabetes therapy .
  • Phenobarbital has a narrow therapeutic index compared to newer derivatives, with higher overdose risks .

Stability :

  • The enol form of barbiturates is more stable during molecular dynamics (MD) simulations, showing stronger interactions with metal ions (e.g., Ni<sup>2+</sup> in urease inhibition) .
  • Keto-enol equilibrium shifts in polar solvents (e.g., DMSO) affect reactivity and binding .

Q & A

Basic: What are the standard synthetic routes for 5-substituted barbituric acid derivatives, and how do reaction conditions influence product yield and purity?

Methodological Answer:
Synthesis of 5-substituted barbituric acids typically involves condensation reactions between malonic esters and ureas, with alkylation or arylation at the C-5 position. For example, diethyl malonate derivatives are alkylated (e.g., with ethyl bromide) and subsequently condensed with substituted ureas to form barbituric acid scaffolds . Reaction conditions such as solvent choice (e.g., acetic acid vs. DMF) and temperature critically influence yield and byproduct formation. For instance, prolonged heating in HCl (8 M) facilitates deprotection of acetylated intermediates, while DMF with triethylamine minimizes undesired N-acetylation during phthalimide formation .

Basic: Which analytical techniques are most effective for characterizing barbituric acid derivatives, and how do solvent interactions affect spectroscopic data?

Methodological Answer:
Key techniques include:

  • UV-Vis Spectroscopy : Used to study DNA interactions via hypochromic shifts and binding constants (e.g., ctDNA binding validated at λ = 260 nm) .
  • NMR Spectroscopy : Solvent effects, particularly hydrogen bonding with DMSO, significantly alter chemical shifts. For example, imino proton signals in DMSO show downfield shifts due to H-bonded associates, as confirmed by BLYP/DFT calculations .
  • HPLC with Amide-Embedded Columns : Retention parameters correlate with acetonitrile concentration and substituent hydrophobicity, enabling purity assessment .

Basic: How can tautomerism in barbituric acid derivatives impact their chemical reactivity and stability?

Methodological Answer:
Barbituric acid exists in keto-enol and lactam-lactim tautomeric forms, influencing acidity (pKa ≈ 4.8) and reactivity. Theoretical studies (CNDO, PPP methods) show the diketo form is most stable, but solvent polarity stabilizes enolic forms. Proton transfer in aqueous environments enhances hydrogen-bonding interactions, affecting stability in biological systems . Polymorphism studies reveal that tautomer flexibility allows conformational changes (e.g., envelope vs. planar structures), impacting crystal packing and lattice energy .

Advanced: What methodologies are employed to study the DNA-binding properties of barbituric acid derivatives, and how do molecular docking and spectroscopy validate these interactions?

Methodological Answer:

  • Molecular Docking : Used to predict minor-grove binding of derivatives (e.g., N,N-dimethyl barbituric acid/4-hydroxybenzaldehyde) with ctDNA. Flexible docking scores (e.g., ΔG = -9.2 kcal/mol for 4j) correlate with experimental UV-Vis data .
  • Spectrophotometric Titration : Binding constants (Kb ≈ 10⁴–10⁵ M⁻¹) and Stern-Volmer quenching analyses confirm static interaction mechanisms.
  • Quantum Mechanics Calculations : Validate electronic transitions and charge transfer during DNA complexation .

Advanced: How do substituents at the C-5 position of barbituric acid influence their antiangiogenic or antimicrobial activities?

Methodological Answer:

  • Antiangiogenic Activity : Tetrafluorophthalimido derivatives (e.g., compound 14f) inhibit endothelial cell proliferation via VEGF pathway interference. Substituent electronegativity (e.g., fluorine) enhances binding to kinase domains .
  • Antimicrobial Activity : 5-Aryl derivatives (e.g., sulfadiazine conjugates) disrupt bacterial cell membranes. Structure-activity relationships (SARs) show bulky substituents (e.g., phenyl groups) improve lipophilicity and membrane penetration .

Advanced: What computational approaches are used to predict the polymorphic forms of barbituric acid derivatives, and how do conformational changes affect crystal packing?

Methodological Answer:

  • Ab Initio Lattice Energy Minimization : Identifies low-energy polymorphs (e.g., P21/c form with two conformers in asymmetric units). Conformational flexibility (ΔE < 5 kcal/mol) allows adaptation to packing forces .
  • Monte Carlo Simulations : Predict adsorption configurations on metal substrates (e.g., Fe (110)), showing planar derivatives form stronger van der Waals interactions than twisted conformers .

Advanced: How can barbituric acid derivatives be optimized for corrosion inhibition through adsorption studies on metal substrates?

Methodological Answer:

  • Adsorption Locator Simulations : Predict that derivatives with electron-withdrawing groups (e.g., nitro) adsorb more strongly on iron via Lewis acid-base interactions.
  • Electrochemical Testing : Polarization resistance data correlate with molecular descriptors (e.g., Fukui indices), showing thiobarbiturates inhibit anodic dissolution better than oxo-analogs .

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